molecular formula C7H9I2N3 B1305280 1H-indazol-5-amine dihydroiodide CAS No. 74051-73-3

1H-indazol-5-amine dihydroiodide

Cat. No. B1305280
CAS RN: 74051-73-3
M. Wt: 388.98 g/mol
InChI Key: HBWRIYGOPMNLLA-UHFFFAOYSA-N
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Description

1H-indazol-5-amine dihydroiodide is a chemical compound with the molecular formula C7H9I2N3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .


Chemical Reactions Analysis

Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Antitumor Activity

1H-indazol-5-amine derivatives have been investigated for their potential as antitumor agents. In vitro studies on various cancer cell lines (such as A549, K562, PC3, and Hep-G2) have demonstrated their cytotoxic effects. Researchers treated these cells with different concentrations of the compound and assessed cell proliferation using the MTT assay .

Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)

Indazoles can act as selective inhibitors of PI3Kδ, a key enzyme involved in cell signaling pathways. Targeting PI3Kδ has implications for respiratory disease treatment, making 1H-indazol-5-amine dihydroiodide a potential candidate in this context .

Medicinal Applications

Indazole-containing heterocyclic compounds, including 1H-indazol-5-amine dihydroiodide, find applications as:

Synthetic Strategies

Researchers have explored various synthetic approaches to indazoles, including:

Green Synthesis

Efforts toward eco-friendly synthesis have led to the use of ceric (IV) ammonium nitrate (CAN) as a catalyst. Researchers have successfully synthesized substituted 1H-indazol-3-amine derivatives using CAN, ethanol-water as a solvent, and substituted benzonitriles and hydrazines as starting materials .

Other Potential Applications

While not extensively studied, 1H-indazol-5-amine dihydroiodide may have additional applications in fields such as materials science, catalysis, and organic electronics. Further research is needed to explore these possibilities.

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of new indazole derivatives.

properties

IUPAC Name

1H-indazol-5-amine;dihydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWRIYGOPMNLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2.I.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224974
Record name 1H-Indazol-6-amine, dihydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazol-5-amine dihydroiodide

CAS RN

74051-73-3
Record name 1H-Indazol-6-amine, dihydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-6-amine, dihydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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